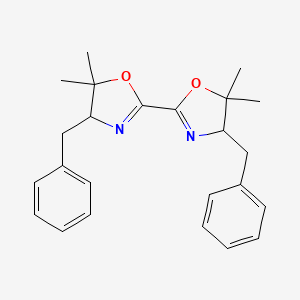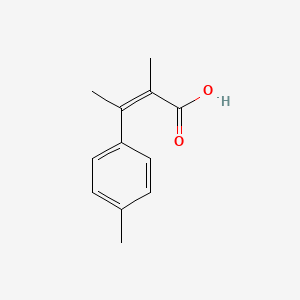![molecular formula C21H16Cl2N2 B14799659 3,5-dichloro-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B14799659.png)
3,5-dichloro-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-dichlorophenyl)[(9-ethyl-9H-carbazol-3-yl)methylene]amine is an organic compound that features a combination of a dichlorophenyl group and a carbazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dichlorophenyl)[(9-ethyl-9H-carbazol-3-yl)methylene]amine typically involves the condensation of 3,5-dichloroaniline with 9-ethyl-9H-carbazole-3-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-dichlorophenyl)[(9-ethyl-9H-carbazol-3-yl)methylene]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(3,5-dichlorophenyl)[(9-ethyl-9H-carbazol-3-yl)methylene]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of (3,5-dichlorophenyl)[(9-ethyl-9H-carbazol-3-yl)methylene]amine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
(3,5-dichlorophenyl)[(9H-carbazol-3-yl)methylene]amine: Lacks the ethyl group on the carbazole moiety.
(3,5-dichlorophenyl)[(9-methyl-9H-carbazol-3-yl)methylene]amine: Contains a methyl group instead of an ethyl group on the carbazole moiety.
Uniqueness
The presence of the ethyl group in (3,5-dichlorophenyl)[(9-ethyl-9H-carbazol-3-yl)methylene]amine can influence its chemical reactivity and biological activity, making it distinct from its analogs. This structural variation can lead to differences in solubility, stability, and interaction with biological targets .
Propiedades
Fórmula molecular |
C21H16Cl2N2 |
|---|---|
Peso molecular |
367.3 g/mol |
Nombre IUPAC |
N-(3,5-dichlorophenyl)-1-(9-ethylcarbazol-3-yl)methanimine |
InChI |
InChI=1S/C21H16Cl2N2/c1-2-25-20-6-4-3-5-18(20)19-9-14(7-8-21(19)25)13-24-17-11-15(22)10-16(23)12-17/h3-13H,2H2,1H3 |
Clave InChI |
UTIMMUAUSNSZSH-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C=NC3=CC(=CC(=C3)Cl)Cl)C4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-Cyano-4-[2-(7-hydroxy-2-oxochromen-3-yl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B14799579.png)

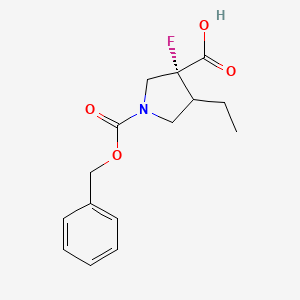
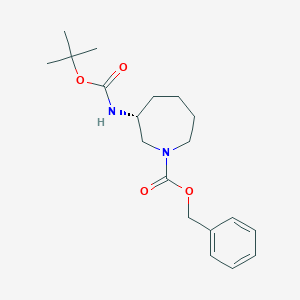
![(7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14799621.png)
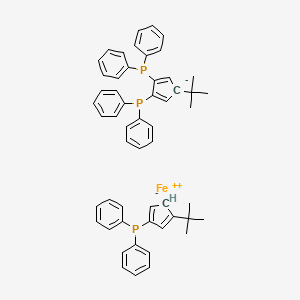
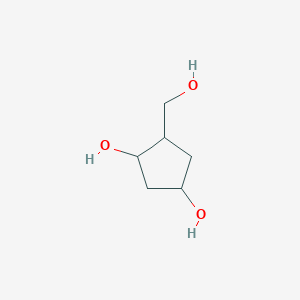
![ethyl (3E)-3-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}-2-(propan-2-yl)butanoate](/img/structure/B14799639.png)
![4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one](/img/structure/B14799645.png)
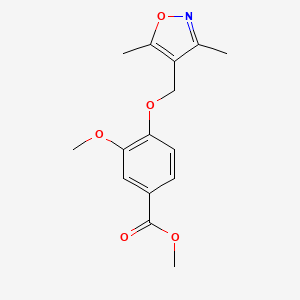

![(2E)-N-({2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinyl}carbonothioyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14799652.png)
